Cas no 2306260-84-2 (tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate)
![tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/2306260-84-2x500.png)
tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 5-Oxa-2-azaspiro[3.5]nonane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester
- SY322267
- 2-Boc-7-hydroxy-5-oxa-2-azaspiro[3.5]nonane
- tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
- MFCD31743124
- PS-17099
- tert-Butyl7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
- 2306260-84-2
- E83430
- tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
-
- MDL: MFCD31743124
- インチ: 1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)5-4-9(14)6-16-12/h9,14H,4-8H2,1-3H3
- InChIKey: FBJQYIZZYUNMNI-UHFFFAOYSA-N
- ほほえんだ: C1C2(CCC(O)CO2)CN1C(OC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 243.14705815g/mol
- どういたいしつりょう: 243.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM1018826-100mg |
tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
2306260-84-2 | 95%+ | 100mg |
$399 | 2024-07-28 | |
Chemenu | CM1018826-500mg |
tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
2306260-84-2 | 95%+ | 500mg |
$776 | 2023-01-19 | |
eNovation Chemicals LLC | Y1209092-500MG |
tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
2306260-84-2 | 97% | 500mg |
$800 | 2024-07-21 | |
Aaron | AR0205DK-250mg |
tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
2306260-84-2 | 97% | 250mg |
$444.00 | 2025-02-12 | |
abcr | AB595757-500mg |
tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate; . |
2306260-84-2 | 500mg |
€1180.40 | 2024-07-19 | ||
Aaron | AR0205DK-500mg |
tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
2306260-84-2 | 97% | 500mg |
$739.00 | 2025-02-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101122-1.0g |
tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
2306260-84-2 | 95% | 1.0g |
¥6402.0000 | 2024-08-03 | |
Aaron | AR0205DK-1g |
tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
2306260-84-2 | 97% | 1g |
$1109.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1209092-5g |
tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
2306260-84-2 | 97% | 5g |
$3610 | 2025-02-25 | |
Chemenu | CM1018826-5g |
tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
2306260-84-2 | 95%+ | 5g |
$3492 | 2023-01-19 |
tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylateに関する追加情報
Comprehensive Analysis of tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS No. 2306260-84-2)
tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS No. 2306260-84-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique spirocyclic structure and functional versatility. This compound belongs to the class of heterocyclic spiro compounds, which are increasingly explored for their potential in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Its molecular framework, featuring both 5-oxa-2-azaspiro[3.5]nonane and tert-butyl carboxylate moieties, offers a promising scaffold for modulating biological activity.
The 7-hydroxy group in tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a critical functional handle for further derivatization, enabling researchers to tailor the compound's properties for specific applications. Recent studies highlight its relevance in the synthesis of proteolysis-targeting chimeras (PROTACs), a cutting-edge technology in targeted protein degradation. This aligns with the growing interest in small-molecule degraders and next-generation therapeutics, topics frequently searched in academic and industry forums.
From a synthetic chemistry perspective, the spirocyclic core of this compound presents intriguing challenges and opportunities. Its rigid three-dimensional architecture can enhance binding selectivity, a feature highly sought after in fragment-based drug design (FBDD). The tert-butyl ester group further provides stability and solubility advantages, making it a valuable intermediate in multi-step syntheses. Researchers often query the synthetic routes and protection-deprotection strategies for such compounds, reflecting the demand for practical methodologies in peer-reviewed literature.
In the context of green chemistry, tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has been examined for its potential in atom-economical transformations. The compound's compatibility with catalytic asymmetric synthesis is another area of exploration, addressing the pharmaceutical industry's push toward stereoselective manufacturing. These aspects resonate with trending searches on sustainable synthesis and chiral auxiliaries.
Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. The latter is particularly valuable for confirming the spiro junction conformation, a structural detail often queried in computational chemistry discussions. Additionally, its logP and pKa values are frequently calculated to predict ADME properties, a hot topic in preclinical drug development.
Beyond pharmaceuticals, tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate finds niche applications in material science, particularly in the design of functionalized polymers and ligands for catalysis. Its hydrogen-bonding capacity via the hydroxyl group makes it a candidate for supramolecular chemistry studies, another rapidly growing field. These interdisciplinary connections align with search trends around multifunctional building blocks and smart materials.
Quality control protocols for this compound emphasize HPLC purity analysis and residual solvent testing, reflecting regulatory requirements for GMP intermediates. Such details are critical for laboratories addressing FAQs about compound standardization and QC/QA workflows. The compound's stability under various storage conditions is also a common query, underscoring the need for robust handling guidelines.
In summary, tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS No. 2306260-84-2) represents a compelling case study in modern medicinal chemistry and molecular design. Its structural complexity and functional adaptability position it at the intersection of multiple research frontiers, from targeted drug discovery to advanced material engineering. As synthetic methodologies evolve and biological targets become more sophisticated, this compound's relevance is likely to expand further, making it a subject of enduring scientific interest.
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